
Introduction: The Significance of
Stereochemical Precision

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (R)-2-Methoxypropan-1-ol

Cat. No.: B1301860 Get Quote

In the landscape of modern drug discovery and fine chemical synthesis, the control of

molecular stereochemistry is not merely an academic exercise but a critical determinant of

biological activity, efficacy, and safety.[1][2] Chiral building blocks—enantiomerically pure

compounds used as starting materials—are indispensable tools for the efficient construction of

complex molecular architectures.[2][3][4] (R)-2-Methoxypropan-1-ol, a structurally simple yet

functionally versatile chiral alcohol, has emerged as a valuable intermediate in the synthesis of

stereochemically defined molecules.[5] Its defined stereocenter, coupled with the differential

reactivity of its primary alcohol and ether functionalities, provides a strategic advantage in

multistep synthetic pathways.

This guide serves as a technical resource for researchers, chemists, and drug development

professionals. It provides a comprehensive overview of the chemical structure,

physicochemical properties, stereoselective synthesis, analysis, and applications of (R)-2-
Methoxypropan-1-ol. By delving into the causality behind experimental choices and grounding

claims in authoritative references, this document aims to equip scientists with the practical and

theoretical knowledge required to effectively utilize this important chiral synthon.

Chapter 1: Molecular Structure and
Physicochemical Properties
A thorough understanding of a molecule's fundamental characteristics is the bedrock of its

successful application in synthesis. This chapter details the structural and physical properties of

(R)-2-Methoxypropan-1-ol.
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Chemical Identity and Structure
(R)-2-Methoxypropan-1-ol is a primary alcohol containing a stereogenic center at the second

carbon (C2) of the propane chain. The "(R)" designation refers to the right-handed

configuration of the substituents around this chiral carbon, as determined by the Cahn-Ingold-

Prelog (CIP) priority rules.

IUPAC Name: (2R)-2-methoxypropan-1-ol[6]

CAS Number: 6131-59-5[6][7][8]

Molecular Formula: C₄H₁₀O₂[6][7][8]

Molecular Weight: 90.12 g/mol [6][7]

The molecule's structure features a primary hydroxyl group (-CH₂OH), which is a key site for

synthetic modification, and a methoxy group (-OCH₃) at the chiral center.

Caption: 2D representation of (R)-2-Methoxypropan-1-ol.

Physicochemical Properties
The physical properties of (R)-2-Methoxypropan-1-ol are critical for its handling, purification,

and use as a reagent or solvent. Key quantitative data are summarized below.

Property Value Reference(s)

Appearance Colorless Liquid [8]

Purity Typically ≥96% [8]

Molecular Weight 90.12 g/mol [6][7]

Hydrogen Bond Donor Count 1 [6]

Hydrogen Bond Acceptor

Count
2 [6]

Topological Polar Surface Area 29.5 Å² [6]
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This combination of a polar hydroxyl group and a less polar methoxy ether group imparts a

moderate polarity, allowing for solubility in a range of organic solvents as well as some

miscibility with water.

Chapter 2: Stereoselective Synthesis
The production of (R)-2-Methoxypropan-1-ol with high enantiomeric purity is paramount to its

utility as a chiral building block. The value of a chiral intermediate is directly tied to its

enantiomeric excess (ee), as the presence of the undesired enantiomer can lead to complex

purification challenges and compromise the stereochemical integrity of the final product in a

drug synthesis campaign.[1][4] Several strategies have been developed to access this

compound in an enantiomerically pure form.

Synthetic Strategies: A Mechanistic Overview
The choice of synthetic route is often a balance between the availability of starting materials,

cost, scalability, and the desired level of enantiopurity.

Chiral Pool Synthesis: This approach leverages naturally occurring, enantiopure molecules

as starting materials.[4][9] For instance, (R)-lactic acid or its esters can be converted to the

target molecule through a sequence of reactions that preserves the original stereocenter.

The primary advantage is the unambiguous transfer of chirality from a readily available

source. The causality is direct: the stereochemistry of the final product is predetermined by

the starting material.

Asymmetric Reduction: A powerful and common strategy involves the enantioselective

reduction of the prochiral ketone, 2-methoxy-1-propanone.[10] This transformation is typically

achieved using a hydride source (e.g., borane) in the presence of a chiral catalyst or

auxiliary.[3][10] The catalyst, often a transition metal complex with a chiral ligand, creates a

chiral environment around the ketone, forcing the hydride to attack one face of the carbonyl

group preferentially over the other, thereby inducing asymmetry. The enantioselectivity is a

direct consequence of the steric and electronic interactions within the catalyst-substrate

complex during the transition state of the hydride transfer.

Enantioselective Epoxide Ring-Opening: The reaction of racemic propylene oxide with

methanol can be guided by a chiral catalyst to selectively open one enantiomer of the

epoxide, leading to the formation of (R)-2-Methoxypropan-1-ol and its regioisomer, (R)-1-
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methoxy-2-propanol.[11][12] The success of this method depends on the catalyst's ability to

differentiate between the two enantiomers of the starting epoxide.

Featured Experimental Protocol: Reduction of (R)-(+)-2-
Methoxypropionic Acid
This protocol provides a reliable method for synthesizing (R)-2-Methoxypropan-1-ol from its

corresponding carboxylic acid, a route that exemplifies a stereoconservative reduction.[7]

Objective: To reduce the carboxylic acid functional group of (R)-(+)-2-methoxypropionic acid to

a primary alcohol without affecting the chiral center.

Reagents and Equipment:

(R)-(+)-2-Methoxypropionic acid

Borane dimethyl sulfide complex (BMS)

Dichloromethane (DCM), anhydrous

2M Sodium hydroxide (NaOH) solution

Sodium sulfate (Na₂SO₄), anhydrous

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Inert atmosphere setup (Argon or Nitrogen)

Rotary evaporator

Step-by-Step Methodology:

Reaction Setup: A solution of (R)-(+)-2-methoxypropionic acid (1.0 eq.) in anhydrous

dichloromethane is prepared in a round-bottom flask under an inert argon atmosphere.

Causality: An inert atmosphere is crucial to prevent the highly reactive borane reagent from

reacting with atmospheric moisture and oxygen.
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Cooling: The flask is cooled to 0 °C using an ice bath. Causality: The initial reaction between

the carboxylic acid and borane is exothermic. Cooling controls the reaction rate, prevents

side reactions, and ensures safety.

Reagent Addition: Borane dimethyl sulfide complex (approx. 1.8 eq.) is added dropwise to

the stirred solution via a dropping funnel over 15-20 minutes. Causality: BMS is a stable and

convenient source of diborane (B₂H₆), the active reducing agent. Dropwise addition

maintains temperature control. An excess of the reducing agent ensures the complete

conversion of the carboxylic acid.

Reaction Progression: After the addition is complete, the reaction mixture is removed from

the ice bath and allowed to stir at room temperature overnight. Causality: Allowing the

reaction to proceed overnight at ambient temperature ensures it goes to completion.

Quenching: The reaction is carefully quenched by the slow, dropwise addition of 2M aqueous

sodium hydroxide solution at 0 °C. Causality: The quench destroys any excess borane

reagent and hydrolyzes the intermediate borate esters to liberate the alcohol product. This

process is highly exothermic and generates hydrogen gas, necessitating slow addition and

cooling.

Extraction and Workup: The mixture is transferred to a separatory funnel. The organic layer

is separated, and the aqueous layer is extracted with dichloromethane. The combined

organic layers are dried over anhydrous sodium sulfate. Causality: This standard liquid-liquid

extraction isolates the organic product from the aqueous phase containing inorganic salts.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator

to yield the crude product. Causality: This step isolates the non-volatile product from the

volatile DCM solvent.

Purification: The product, (R)-2-Methoxypropan-1-ol, is typically obtained in high purity and

quantitative yield, often not requiring further purification.[7]
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Dissolve (R)-2-methoxypropionic acid in anhydrous DCM

Establish Inert Atmosphere (Ar/N₂)

Cool to 0°C (Ice Bath)

Dropwise add Borane Dimethyl Sulfide (BMS)

Stir Overnight at Room Temperature

Quench with 2M NaOH at 0°C

Phase Separation & Extraction with DCM

Dry Combined Organic Layers (Na₂SO₄)

Concentrate under Reduced Pressure

(R)-2-Methoxypropan-1-ol (Product)

Click to download full resolution via product page

Caption: Workflow for the synthesis of (R)-2-Methoxypropan-1-ol.
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Chapter 3: Analytical Characterization
Rigorous analysis is a self-validating system for any synthesis. It confirms the identity and

structure of the desired compound while quantifying its purity and, most importantly for a chiral

molecule, its enantiomeric excess.

Spectroscopic Confirmation
A combination of spectroscopic techniques is used to verify the molecular structure.

Technique
Expected Observations for
(R)-2-Methoxypropan-1-ol

Reference

¹H NMR

δ (ppm) ≈ 4.5 (t, 1H, OH), 3.4-

3.3 (m, 1H, CH), 3.3-3.2 (m,

2H, CH₂), 3.2 (s, 3H, OCH₃),

1.0 (d, 3H, CH₃)

[7]

¹³C NMR
Signals corresponding to the

four unique carbon atoms.
[13]

Mass Spec (EI)

Molecular ion peak (M⁺) at m/z

= 90, with characteristic

fragmentation patterns.

[13][14]

IR Spectroscopy

Broad O-H stretch (~3400

cm⁻¹), C-H stretches (~2900-

3000 cm⁻¹), C-O stretch

(~1100 cm⁻¹).

Note: NMR chemical shifts can vary depending on the solvent used.

Purity and Enantiomeric Excess (ee) Determination
While standard Gas Chromatography (GC) can determine the chemical purity of the sample by

separating it from solvents and byproducts, it cannot distinguish between enantiomers. To

determine the enantiomeric excess, a chiral stationary phase is required.

Methodology: Chiral Gas Chromatography
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Column Selection: A GC column with a chiral stationary phase (e.g., based on cyclodextrin

derivatives) is selected. This phase interacts differently with the (R) and (S) enantiomers.

Sample Preparation: The synthesized alcohol may be derivatized (e.g., to its acetate or

trifluoroacetate ester) to improve its volatility and interaction with the chiral stationary phase.

Analysis: The sample is injected into the GC. The two enantiomers will have different

retention times, resulting in two separate peaks on the chromatogram.

Quantification: The enantiomeric excess is calculated from the integrated areas of the two

peaks using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Structural Verification Purity & ee Analysis

NMR Spectroscopy (¹H, ¹³C)

Confirmed Structure & High ee

Mass Spectrometry IR Spectroscopy GC-FID (Chemical Purity) Chiral GC (Enantiomeric Excess)

Synthesized Product Sample

Confirms Identity Confirms Identity Confirms Identity Determines Purity Determines ee

Click to download full resolution via product page

Caption: Analytical workflow for product validation.

Chapter 4: Applications in Drug Development and
Research
The utility of (R)-2-Methoxypropan-1-ol lies in its role as a versatile chiral intermediate for

constructing larger, more complex molecules with precise stereochemical control.[5]

Pharmaceutical Synthesis: In the pharmaceutical industry, there is a high demand for single-

enantiomer drugs to improve efficacy and reduce side effects.[3][4] (R)-2-Methoxypropan-1-
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ol can be used to introduce a specific stereocenter that may be crucial for the molecule's

ability to bind to a biological target like an enzyme or receptor.[1] The primary alcohol can be

readily converted into other functional groups (aldehydes, halides, amines, esters), while the

methoxy-bearing stereocenter remains intact, guiding the stereochemistry of subsequent

reactions.

Agrochemicals: Similar to pharmaceuticals, the biological activity of pesticides and

herbicides is often dependent on stereochemistry. This building block serves in the synthesis

of more potent and selective agrochemicals, potentially leading to lower application rates

and reduced environmental impact.[5]

Asymmetric Synthesis Research: Beyond direct incorporation, chiral molecules like (R)-2-
Methoxypropan-1-ol are used in the development of new synthetic methodologies. They

can be converted into chiral ligands for metal catalysts, chiral auxiliaries, or chiral solvents

that influence the stereochemical outcome of a reaction.

Chapter 5: Safety, Handling, and Storage
Ensuring the safety of laboratory personnel is paramount. (R)-2-Methoxypropan-1-ol, like its

racemic and (S)-enantiomer counterparts, possesses chemical hazards that require

appropriate safety protocols.

Hazard Identification
Based on safety data for 2-methoxy-1-propanol, the compound is classified with the following

hazards:

Flammable Liquid and Vapor: It is a combustible liquid that can form explosive mixtures with

air.[15][16]

Serious Eye Damage: Causes serious eye irritation or damage upon contact.[6][15]

Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[6][15]

Suspected Reproductive Toxicity: May damage an unborn child.[15][17]

Recommended Safe Handling Practices
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Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within

a chemical fume hood, to minimize inhalation exposure.[15][18]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18]

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[16][17]

[19] Use explosion-proof electrical equipment and take precautionary measures against

static discharge by grounding and bonding containers during transfer.[15][16]

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If inhaled,

move the person to fresh air. For skin contact, wash off with plenty of water. Seek medical

attention if symptoms persist.[18]

Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.[16][17][18]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations. The material may be suitable for disposal at a licensed chemical destruction

plant or via controlled incineration.[18]

Conclusion
(R)-2-Methoxypropan-1-ol stands as a testament to the power of small, well-defined chiral

molecules in enabling the synthesis of complex and biologically important compounds. Its value

is rooted in the strategic placement of its functional groups around a single, defined

stereocenter. Through robust synthetic methods, particularly those involving asymmetric

catalysis or chiral pool starting materials, this building block can be accessed with the high

enantiomeric purity required for demanding applications in pharmaceutical and agrochemical

development. A disciplined approach to its synthesis, validated by rigorous analytical

characterization and guided by strict safety protocols, ensures that (R)-2-Methoxypropan-1-ol
can be effectively and safely leveraged to advance the frontiers of stereoselective chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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